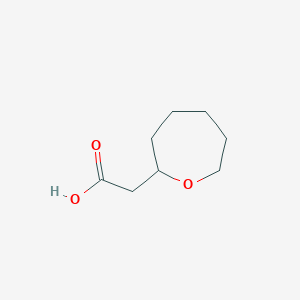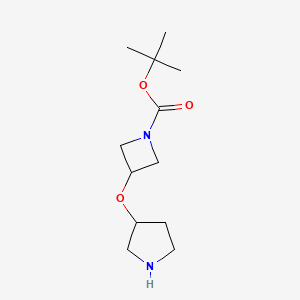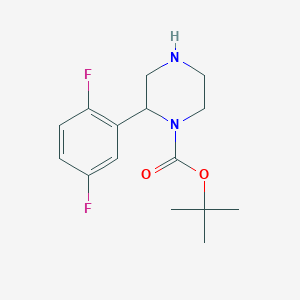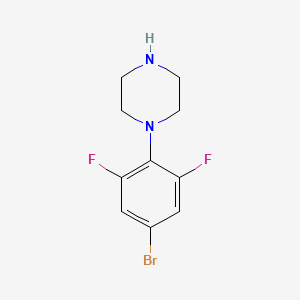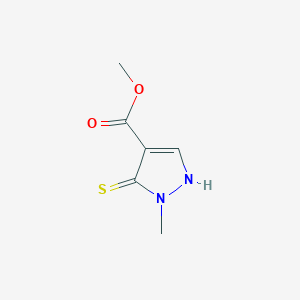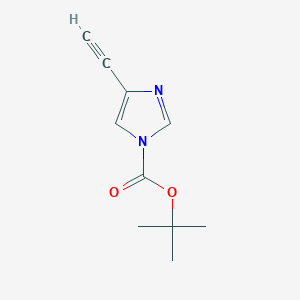![molecular formula C17H25I B13592948 1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{3-Iodobicyclo[111]pentan-1-yl}ethyl)adamantane is a complex organic compound characterized by its unique structure, which includes an adamantane core and a 3-iodobicyclo[111]pentane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 3-iodobicyclo[1.1.1]pentane intermediate, which can be achieved through iodination reactions of bicyclo[1.1.1]pentane derivatives. This intermediate is then coupled with an adamantane derivative through a series of substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodobicyclo[1.1.1]pentane moiety can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled temperatures.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in coupling reactions, with conditions optimized for temperature and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized adamantane derivatives, while coupling reactions can produce complex polycyclic structures.
Aplicaciones Científicas De Investigación
1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism by which 1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
- Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
- 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane is unique due to its combination of an adamantane core and a 3-iodobicyclo[1.1.1]pentane moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential for functionalization further enhance its utility in scientific research.
Propiedades
Fórmula molecular |
C17H25I |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
1-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]adamantane |
InChI |
InChI=1S/C17H25I/c18-17-9-16(10-17,11-17)2-1-15-6-12-3-13(7-15)5-14(4-12)8-15/h12-14H,1-11H2 |
Clave InChI |
YTTULYHJASBCMO-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCC45CC(C4)(C5)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



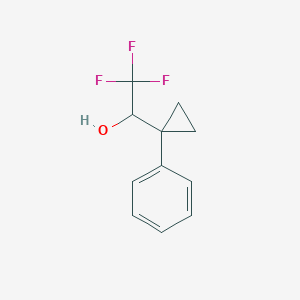
![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
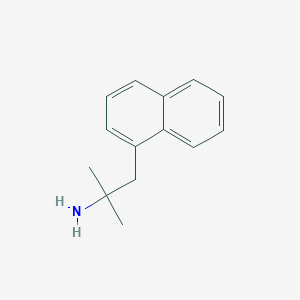
![Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)
